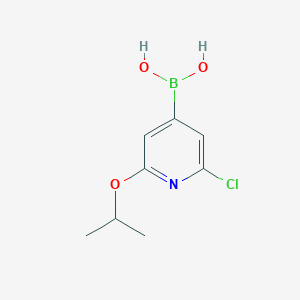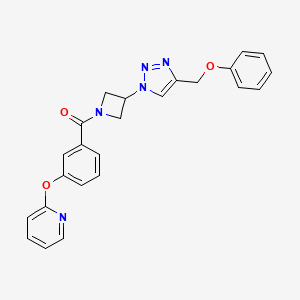![molecular formula C17H18N4O4 B2609382 N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-51-2](/img/structure/B2609382.png)
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidine derivatives have attracted researchers due to their versatile scaffold and medicinal significance .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted aldehydes, HCl, DMF, and other reagents . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research on related pyrrolo[2,3-d]pyrimidines has shown that modifications at specific positions can influence antiviral activity. For instance, the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which include pyrrolo[2,3-d]pyrimidines with specific substituents, was explored for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). It was found that an amino group at both C-4 and C-6 is likely required for antiviral activity against HCMV, indicating the importance of structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines (Renau et al., 1996).
Antifungal Properties
The synthesis of new pyrido[2,3-d]pyrimidines has been reported, where compounds demonstrated significant antifungal activities. This suggests the potential of pyrrolo[3,2-d]pyrimidines and related structures in developing antifungal agents, highlighting the versatility of these compounds in addressing different types of microbial infections (Hanafy, 2011).
Cytotoxicity and Antiproliferative Effects
Studies on pyrazolo[1,5-a]pyrimidines, which share a core structural similarity with pyrrolo[2,3-d]pyrimidines, have shown that these compounds can exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of pyrrolo[3,2-d]pyrimidines in cancer research, particularly in exploring their cytotoxic and antiproliferative effects (Hassan et al., 2014).
Insights into Supramolecular Aggregation
Research into the structural modifications of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features and supramolecular aggregation. This type of study is crucial for understanding the molecular basis of the biological activities of pyrrolo[3,2-d]pyrimidines and related compounds, including their potential interactions with biological targets (Nagarajaiah & Begum, 2014).
Orientations Futures
The future directions for the research and development of “N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” and similar compounds could involve further exploration of their medicinal significance, optimization of their synthesis processes, and detailed investigation of their mechanisms of action .
Mécanisme D'action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to target various enzymes and pathways .
Mode of Action
Related compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to affect various pathways and their downstream effects .
Result of Action
Related compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to have significant effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-10-12(15(22)18-8-9-25-2)13-14(20)16(23)21(17(24)19-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJYTQSEJBEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
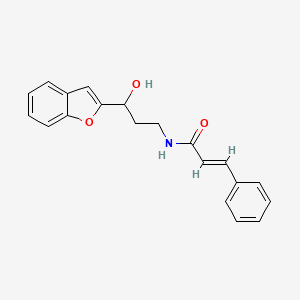
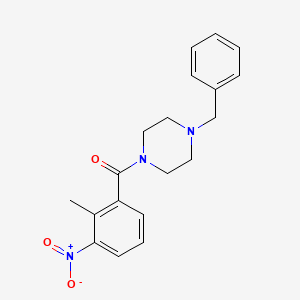
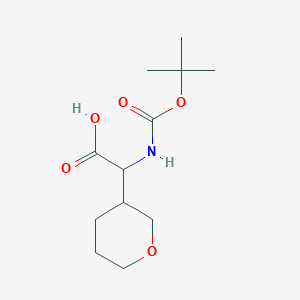
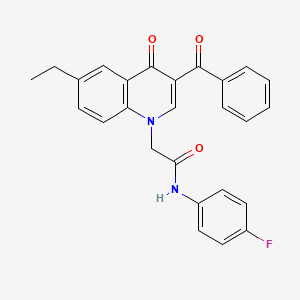
![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)
![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
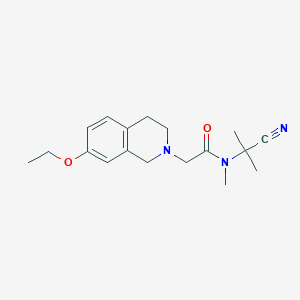
![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
